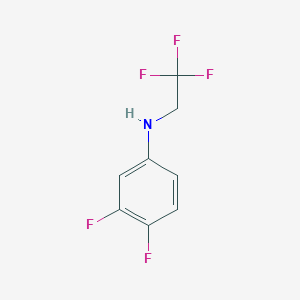
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile is an organic compound with the molecular formula C12H15FN2. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the 5-position and an amino group substituted with a 3-methylbutan-2-yl group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile typically involves the following steps:
Reduction: The nitro group is reduced to an amino group.
Alkylation: The amino group is alkylated with 3-methylbutan-2-yl chloride.
The reaction conditions for these steps include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the amino group allows for hydrogen bonding and other interactions. These properties contribute to the compound’s potential biological activity and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the amino group.
5-Amino-2-fluorobenzonitrile: Contains an amino group but lacks the 3-methylbutan-2-yl substitution.
Uniqueness
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile is unique due to the combination of the fluorine atom, amino group, and 3-methylbutan-2-yl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C12H15FN2 |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
5-fluoro-2-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-8(2)9(3)15-12-5-4-11(13)6-10(12)7-14/h4-6,8-9,15H,1-3H3 |
InChI-Schlüssel |
WEVUDADIWZLZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NC1=C(C=C(C=C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



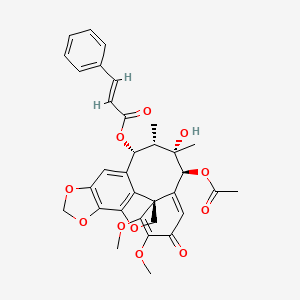
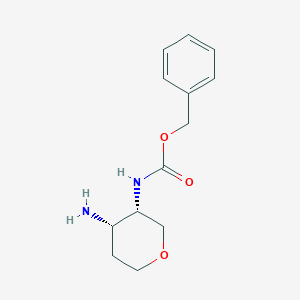
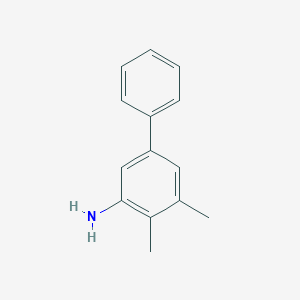
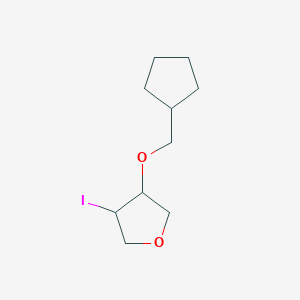

![(1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)
![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)
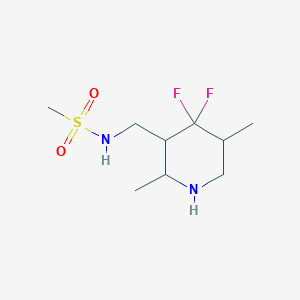
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13321253.png)
![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)
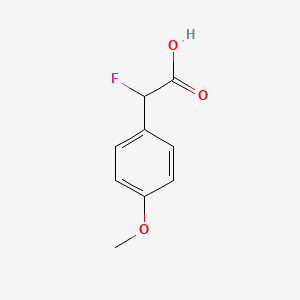
![N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13321284.png)
